molecular formula C19H16N2O5S B300712 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300712
M. Wt: 384.4 g/mol
InChI Key: UEMGGDYBIYMEOI-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PHT-427 is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide binds to the pleckstrin homology (PH) domain of Akt and prevents its translocation to the plasma membrane, where it is activated by phosphorylation. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the activity of PDK1, a kinase that activates Akt by phosphorylation. By inhibiting Akt and PDK1, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide induces apoptosis and inhibits cell proliferation in cancer cells. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to inhibit the activation of T cells and the production of autoantibodies in autoimmune disorders. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for lab experiments, including its high purity and yield, its specificity for Akt and PDK1, and its low toxicity in normal cells and tissues. However, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has some limitations, including its limited solubility in aqueous solutions, its instability in acidic and basic conditions, and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, including the optimization of its chemical structure to improve its solubility, stability, and specificity, the evaluation of its efficacy and safety in clinical trials, and the identification of its potential synergistic effects with other therapeutic agents. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also has potential applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections, which warrant further investigation.

Synthesis Methods

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can be synthesized through various methods, including the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and acetic anhydride. Another method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and triethylamine. Both methods have been reported to yield high purity and yield of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide.

Scientific Research Applications

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In autoimmune disorders, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activation of T cells and the production of autoantibodies.

properties

Product Name

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C19H16N2O5S/c1-26-15-8-7-12(9-14(15)22)10-16-18(24)21(19(25)27-16)11-17(23)20-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+

InChI Key

UEMGGDYBIYMEOI-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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